(5-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine
Description
(5-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine is a fluorinated biphenyl derivative featuring a methanamine group at position 3 of the first phenyl ring, a fluorine atom at position 5, and a trifluoromethyl (-CF₃) group at position 4' of the second phenyl ring. The compound’s structure combines electron-withdrawing substituents (fluoro, trifluoromethyl) with a polar amine group, making it a candidate for medicinal chemistry applications, particularly in targeting proteins like G protein-coupled receptors (GPCRs) .
Properties
Molecular Formula |
C14H11F4N |
|---|---|
Molecular Weight |
269.24 g/mol |
IUPAC Name |
[3-fluoro-5-[4-(trifluoromethyl)phenyl]phenyl]methanamine |
InChI |
InChI=1S/C14H11F4N/c15-13-6-9(8-19)5-11(7-13)10-1-3-12(4-2-10)14(16,17)18/h1-7H,8,19H2 |
InChI Key |
XMINJUWNXPHNEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)CN)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine typically involves multiple steps. One common approach is the Friedel-Crafts acylation followed by reduction and functional group transformations. The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor . The methanamine group can be introduced through reductive amination of a corresponding aldehyde or ketone intermediate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanamine group can yield imines or nitriles, while nucleophilic substitution can lead to various substituted biphenyl derivatives .
Scientific Research Applications
(5-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl and fluoro groups can enhance the compound’s binding affinity to certain proteins or enzymes by increasing its lipophilicity and electronic effects . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₄H₁₁F₄N
- Molar Mass : ~269.24 g/mol (calculated).
- Structural Features : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the fluorine atom modulates electronic properties and binding interactions.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities, differing primarily in substituent positions and functional groups:
Electronic and Steric Effects
- In contrast, methyl groups in (4-Fluoro-3',4'-dimethyl-[1,1'-biphenyl]-3-yl)methanamine increase electron density, reducing affinity for such targets.
- Steric Considerations : The 4'-CF₃ group in the target compound may induce steric hindrance compared to 3'-CF₃ derivatives , affecting molecular orientation in binding sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
